- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin A, Tetrahedron Letters, 1987, 28(2), 171-4
Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)
96606-95-0 structure
Product Name:3-(2-Iodophenyl)propanoic Acid
Número CAS:96606-95-0
MF:C9H9IO2
Megavatios:276.071035146713
MDL:MFCD00040789
CID:802820
PubChem ID:329765331
Update Time:2024-10-25
3-(2-Iodophenyl)propanoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-(2-Iodophenyl)propanoic acid
- 3-(2-IODOPHENYL)PROPIONIC ACID
- Benzenepropanoic acid,2-iodo-
- 2-Iodobenzenepropanoic acid
- Benzenepropanoic acid, 2-iodo-
- 2-Iodo-benzenepropanoic acid
- AK112430
- 2-iodobenzenepropionic acid
- 3-(2'-Iodophenyl)propionic acid
- POJTZKMVSQVKNR-UHFFFAOYSA-N
- 3-(2-iodanylphenyl)propanoic acid
- 3-(2-Iodo-phenyl)-propionic acid
- OR6479
- SBB068273
- 6771AC
- MB00406
- FCH1321240
- 2-Iodobenzenepropanoic acid (ACI)
- s10171
- AKOS005216849
- WDA60695
- SY238889
- 3-(2-Iodophenyl)propionic acid, 97%
- SCHEMBL4336097
- 3-(2-Iodophenyl)propanoicacid
- DTXSID50371515
- 96606-95-0
- CS-0156655
- DS-5647
- MFCD00040789
- 3-(2-Iodophenyl)propanoic Acid
-
- MDL: MFCD00040789
- Renchi: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- Clave inchi: POJTZKMVSQVKNR-UHFFFAOYSA-N
- Sonrisas: O=C(CCC1C(I)=CC=CC=1)O
Atributos calculados
- Calidad precisa: 275.96500
- Masa isotópica única: 275.965
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 159
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 37.3
- Xlogp3: 2.3
Propiedades experimentales
- Denso: 1.775
- Punto de fusión: 87-92 °C
- Punto de ebullición: 354 ºC
- Punto de inflamación: 168 ºC
- índice de refracción: 1.624
- PSA: 37.30000
- Logp: 2.30840
3-(2-Iodophenyl)propanoic Acid Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H302-H315-H318-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-37/38-41-52/53
- Instrucciones de Seguridad: 26-39-61
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature
3-(2-Iodophenyl)propanoic Acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033918-250mg |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 033918-1g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 033918-5g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 5g |
£150.00 | 2022-03-01 | |
| Fluorochem | 033918-10g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 10g |
£280.00 | 2022-03-01 | |
| Alichem | A013033530-250mg |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013033530-500mg |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013033530-1g |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 739138-1G |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 1g |
¥507.08 | 2023-11-25 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02388-25g |
3-(2-iodophenyl)propanoic Acid |
96606-95-0 | 95% | 25g |
$555 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-5g |
3-(2-Iodophenyl)propanoic Acid |
96606-95-0 | 97% | 5g |
1682.0CNY | 2021-07-12 |
3-(2-Iodophenyl)propanoic Acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referencia
- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodides, Synthesis, 2012, 44(15), 2413-2423
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Formic acid , Triethylamine
Referencia
- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biaryls, Synthesis, 2007, (3), 464-477
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux
Referencia
- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referencia
- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified Analogues, Journal of Organic Chemistry, 2018, 83(13), 7250-7270
Métodos de producción 6
Condiciones de reacción
Referencia
- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to Dithioesters, Journal of Organic Chemistry, 1994, 59(24), 7410-13
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid
Referencia
- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds, Journal of Organic Chemistry, 2002, 67(26), 9428-9438
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C
1.2 Reagents: Water ; 6 h, 90 °C
1.2 Reagents: Water ; 6 h, 90 °C
Referencia
- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation, Organic Letters, 2018, 20(2), 345-348
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)
Referencia
- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcohols, Tetrahedron: Asymmetry, 2001, 12(4), 585-596
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)
Referencia
- On Homogeneous Gold/Palladium Catalytic Systems, Advanced Synthesis & Catalysis, 2012, 354(1), 133-147
Métodos de producción 12
Condiciones de reacción
Referencia
- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus Heterocycles, Angewandte Chemie, 2022, 61(24),
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium
Referencia
- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168
Métodos de producción 14
Condiciones de reacción
Referencia
- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition Pathway, Journal of Organic Chemistry, 1995, 60(9), 2704-13
3-(2-Iodophenyl)propanoic Acid Raw materials
- 3-Phenylpropionic acid
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Benzenepropanenitrile, 2-iodo-
- Diethyl 2-(2-iodobenzyl)malonate
- 2-Propenoic acid,3-(2-iodophenyl)-
- 2-Iodobenzaldehyde
- 5,5-dimethylcyclohexane-1,3-dione
- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-
- Benzenepropanoic acid, 2-iodo-, methyl ester
3-(2-Iodophenyl)propanoic Acid Preparation Products
3-(2-Iodophenyl)propanoic Acid Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid
Número de pedido:A845618
Estado del inventario:in Stock
Cantidad:25g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:06
Precio ($):646.0/155.0
Correo electrónico:sales@amadischem.com
3-(2-Iodophenyl)propanoic Acid Literatura relevante
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
96606-95-0 (3-(2-Iodophenyl)propanoic Acid) Productos relacionados
- 90036-64-9(Benzenepentadecanoic acid, 2-iodo-)
- 80479-93-2(Benzenepentadecanoicacid, 4-iodo-)
- 74674-85-4(Benzenepentadecanoicacid, 2-(iodo-131I)- (9CI))
- 1643-29-4(3-(4-Iodophenyl)propanoic acid)
- 74855-17-7(Benzenepentadecanoicacid, 4-(iodo-123I)- (9CI))
- 106181-24-2(Benzenehexadecanoic acid, 4-iodo-)
- 141273-91-8(Benzenepropanoic acid, 2-iodo-, methyl ester)
- 68034-75-3(3-(3-Iodophenyl)propanoic acid)
- 27913-58-2(4-(p-Iodophenyl)butyric acid)
- 85578-85-4(14-(iodophenyl)-3-methyltetradecanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid
Pureza:99%/99%
Cantidad:25g/5g
Precio ($):646.0/155.0